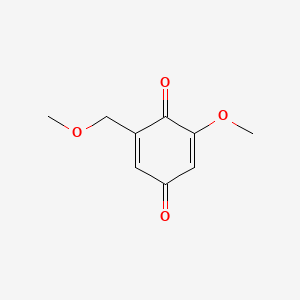
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy and methoxymethyl groups. This compound is part of the benzoquinone family, known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethoxyphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the use of 2,6-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methoxymethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinones with various functional groups.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases . The compound also modulates signaling pathways such as the Toll-like receptor 4 (TLR4) pathway, which plays a role in reducing inflammation and improving insulin sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a methoxymethyl group.
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: Contains tert-butyl groups instead of methoxy and methoxymethyl groups.
2-Phenylcyclohexa-2,5-diene-1,4-dione: Substituted with a phenyl group.
Uniqueness
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity compared to similar compounds .
Propiedades
Número CAS |
104199-06-6 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2-methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-12-5-6-3-7(10)4-8(13-2)9(6)11/h3-4H,5H2,1-2H3 |
Clave InChI |
SOQPAAHSKAWHBQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=O)C=C(C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















